1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused heterocyclic core that enhances structural rigidity and binding affinity in pharmacological contexts. Key structural features include:
- 1,1-dioxidotetrahydrothiophen-3-yl group: A sulfone-containing moiety at position 1, which improves metabolic stability and solubility .
- 3-methyl substituent: Enhances steric and electronic interactions with target proteins.
- N-(4-fluorophenyl)carboxamide: The fluorinated aryl group at the carboxamide position may modulate electronic properties and hydrogen-bonding capacity.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(4-fluorophenyl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O3S/c1-15-3-5-17(6-4-15)22-13-21(25(31)27-19-9-7-18(26)8-10-19)23-16(2)29-30(24(23)28-22)20-11-12-34(32,33)14-20/h3-10,13,20H,11-12,14H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFFJTLUJOTQGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic molecule that belongs to the pyrazolo[3,4-b]pyridine class. This class has garnered attention for its diverse biological activities, particularly in the fields of oncology and neurology. The focus of this article is to explore the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C19H20F N3O2S
- Molecular Weight : 357.44 g/mol
The structure consists of a pyrazolo[3,4-b]pyridine core substituted with various functional groups that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Tyrosine Kinase Inhibition : Compounds in the pyrazolo[3,4-b]pyridine class are known to inhibit tyrosine kinases, which play a crucial role in the signaling pathways of cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells.
- Antioxidant Activity : The presence of the dioxidotetrahydrothiophen moiety may enhance the compound's antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress in cells.
- Neuroprotective Effects : Some derivatives have shown potential neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation.
Anticancer Activity
Research has demonstrated that similar compounds exhibit significant anticancer activity across various cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1a | A549 | 2.24 | Apoptosis induction |
| 1b | MCF-7 | 1.74 | Tyrosine kinase inhibition |
| 1c | HepG2 | 5.00 | Cell cycle arrest |
These results indicate that compounds with a similar scaffold can effectively inhibit cancer cell growth.
Neuroprotective Studies
In studies assessing neuroprotective effects:
- Model : In vitro models using neuronal cell lines.
- Findings : Compounds demonstrated a reduction in cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases.
Case Studies
-
Case Study on Antitumor Activity :
A study involving a series of pyrazolo[3,4-b]pyridine derivatives showed that modifications at the N-position significantly enhanced their antiproliferative activity against breast cancer cell lines (MCF-7). The lead compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. -
Neuroprotection Against Oxidative Stress :
Another study investigated the neuroprotective effects of a related compound in an Alzheimer's disease model. The results indicated that the compound could reduce amyloid-beta-induced toxicity in neuronal cells, highlighting its potential for treating neurodegenerative conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis at Position 6
*Estimated based on structural analogy to .
- Impact of 6-Substituents :
- p-tolyl (target compound): Balances hydrophobicity and aromatic interactions, ideal for hydrophobic binding pockets.
- Thiophen-2-yl : Introduces sulfur-mediated interactions but may reduce metabolic stability compared to aryl groups.
- 4-fluorophenyl : Fluorine’s electron-withdrawing effect could strengthen hydrogen bonding or dipole interactions.
Carboxamide Substituent Variations
- N-Substituent Trends :
Core Heterocycle Modifications
Compounds like N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide feature isopropyl and dimethyl groups on the pyrazolo[3,4-b]pyridine core.
Key Research Findings
- Synthetic Feasibility : The sulfone moiety in the target compound and analogs is synthesized via oxidation of tetrahydrothiophene derivatives, as seen in patent examples .
- Biological Relevance : Pyrazolo[3,4-b]pyridines with fluorinated aryl groups (e.g., 4-fluorophenyl in ) show enhanced binding to ATP pockets in kinases due to fluorine’s electronegativity .
- Thermal Stability : Compounds like those in and exhibit melting points >200°C, suggesting robust crystalline stability, a trait likely shared by the target compound.
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
Methodological Answer: The synthesis should prioritize regioselective formation of the pyrazolo[3,4-b]pyridine core. A multi-step approach is recommended:
- Step 1 : Condensation of tetrahydrothiophene-3-sulfone with a fluorophenyl amine derivative under Mitsunobu conditions to introduce the 1,1-dioxidotetrahydrothiophen-3-yl group .
- Step 2 : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install the p-tolyl group at the 6-position .
- Step 3 : Optimize reaction conditions (solvent, temperature) to minimize side reactions, guided by statistical design of experiments (DoE) to reduce trial-and-error .
Q. How can structural ambiguities in the pyrazolo[3,4-b]pyridine scaffold be resolved?
Methodological Answer: Employ a combination of X-ray crystallography (for solid-state conformation) and 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For example:
- X-ray data from analogous pyrazolo[3,4-b]pyridines show planar geometry at the pyridine nitrogen, which influences hydrogen bonding .
- Use NOESY to verify spatial proximity of the 4-fluorophenyl and p-tolyl substituents .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
Methodological Answer: Prioritize target-specific assays based on structural analogs:
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays for kinases with conserved ATP-binding pockets, as the pyrazolo[3,4-b]pyridine scaffold mimics ATP .
- Cellular uptake : Measure logP values (e.g., via HPLC) to predict membrane permeability, given the compound’s sulfone and fluorophenyl groups .
Advanced Research Questions
Q. How can computational modeling predict reactivity conflicts between the sulfone and pyrazole moieties?
Methodological Answer: Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and identify electron-deficient regions. For example:
Q. What strategies resolve contradictions between predicted and observed solubility profiles?
Methodological Answer:
Q. How can reaction pathways be optimized using machine learning (ML)?
Methodological Answer:
- Train ML models on reaction databases (e.g., USPTO) to predict optimal catalysts for the pyrazole ring closure. Prioritize descriptors like steric hindrance and electronic effects .
- Validate with high-throughput experimentation (HTE) to iteratively refine models .
Q. What interdisciplinary approaches enhance structure-activity relationship (SAR) studies?
Methodological Answer:
- Combine cryo-EM (for target-binding visualization) with molecular dynamics (MD) simulations to map conformational changes induced by the 4-fluorophenyl group .
- Integrate metabolomics data to assess off-target effects in cellular models .
Data Analysis and Validation
Q. How should researchers validate purity discrepancies between HPLC and LC-MS?
Methodological Answer:
Q. What statistical frameworks are robust for dose-response curve analysis?
Methodological Answer:
- Apply nonlinear regression (e.g., four-parameter logistic model) with Bayesian inference to account for variability in biological replicates .
- Use Akaike information criterion (AIC) to compare model fits for EC50 calculations .
Future Directions
Q. How can this compound serve as a template for dual-target inhibitors?
Methodological Answer:
- Fragment-based drug design (FBDD) : Replace the p-tolyl group with a bioisostere (e.g., thiophene) to modulate selectivity toward kinases and phosphodiesterases .
- Proteolysis-targeting chimeras (PROTACs) : Functionalize the 3-methyl group with E3 ligase-binding motifs to enable targeted protein degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
